molecular formula C21H20N4O5 B14097096 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione

Cat. No.: B14097096
M. Wt: 408.4 g/mol
InChI Key: QOIPCNKCBPCPBE-UHFFFAOYSA-N
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Description

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is a complex organic compound with a unique structure that includes a benzodioxole group, a piperazine ring, and a quinoxaline core. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. These intermediates are then coupled with a quinoxaline derivative under specific reaction conditions. Common reagents used in these reactions include palladium catalysts, cesium carbonate, and N-bromosuccinimide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific combination of functional groups and its potential to interact with multiple molecular targets. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C21H20N4O5

Molecular Weight

408.4 g/mol

IUPAC Name

6-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C21H20N4O5/c26-19-20(27)23-16-10-14(2-3-15(16)22-19)21(28)25-7-5-24(6-8-25)11-13-1-4-17-18(9-13)30-12-29-17/h1-4,9-10H,5-8,11-12H2,(H,22,26)(H,23,27)

InChI Key

QOIPCNKCBPCPBE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)NC(=O)C(=O)N5

Origin of Product

United States

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